
5-bromo-N'-(4-nitrobenzylidene)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(4-nitrobenzylidene)nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNNH and has a molecular formula of C13H9BrN4O3.
Mecanismo De Acción
The mechanism of action of BNNH is not fully understood. However, it has been suggested that BNNH may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BNNH has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
BNNH has been shown to have various biochemical and physiological effects. BNNH has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. BNNH has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. BNNH has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BNNH is its high potency and selectivity towards cancer cells. BNNH has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the main limitation of BNNH is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BNNH. One of the main directions is to improve the solubility of BNNH in aqueous solutions, which can enhance its bioavailability and efficacy. Another direction is to investigate the potential of BNNH as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of BNNH and its potential applications in other fields of scientific research, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 5-bromo-N'-(4-nitrobenzylidene)nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNNH has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. The synthesis of BNNH involves the reaction of 4-nitrobenzaldehyde, nicotinic acid hydrazide, and potassium bromide in the presence of acetic acid. BNNH has several advantages and limitations for lab experiments, and there are several future directions for the research on BNNH.
Métodos De Síntesis
The synthesis of BNNH involves the reaction of 4-nitrobenzaldehyde, nicotinic acid hydrazide, and potassium bromide in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BNNH is around 70%, and the purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
BNNH has a wide range of potential applications in various fields of scientific research. One of the most significant applications of BNNH is in the field of medicinal chemistry. BNNH has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BNNH has also been found to have anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3/c14-11-5-10(7-15-8-11)13(19)17-16-6-9-1-3-12(4-2-9)18(20)21/h1-8H,(H,17,19)/b16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHSAYTAJWXIU-SOFYXZRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B5911308.png)
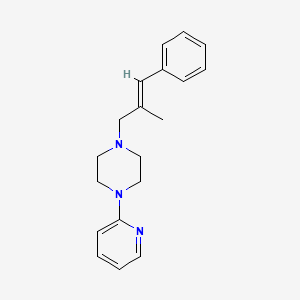
![4-bromo-N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]benzohydrazide](/img/structure/B5911314.png)
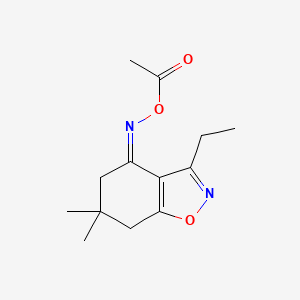
![1-indanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5911332.png)
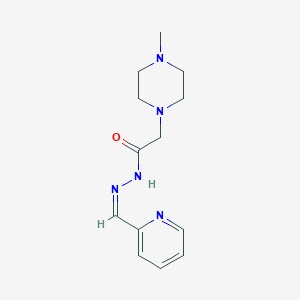
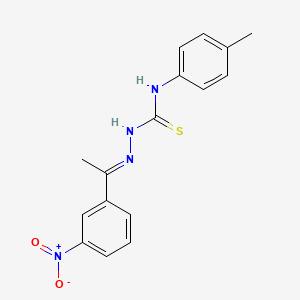
![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)
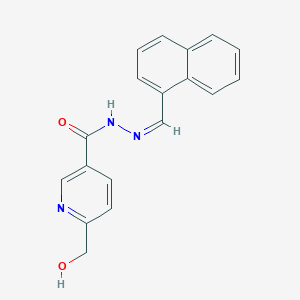
![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)